4-(Methylsulfanyl)-2-nitroaniline

Vue d'ensemble

Description

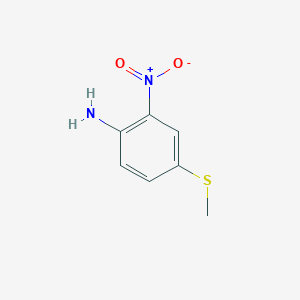

4-(Methylsulfanyl)-2-nitroaniline is an organic compound characterized by the presence of a methylsulfanyl group and a nitro group attached to an aniline ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methylsulfanyl)-2-nitroaniline typically involves the nitration of 4-(Methylsulfanyl)aniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aniline ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: 4-(Methylsulfanyl)-2-nitroaniline undergoes various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group can be reduced to an amino group, resulting in the formation of 4-(Methylsulfanyl)-2-phenylenediamine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group or the methylsulfanyl group is replaced by other functional groups

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as iron powder in acidic conditions or catalytic hydrogenation can be used.

Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: 4-(Methylsulfanyl)-2-phenylenediamine.

Substitution: Various substituted aniline derivatives

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Antifungal Activity

Recent studies have highlighted the antifungal properties of 4-(Methylsulfanyl)-2-nitroaniline derivatives. Research indicates that these compounds exhibit synergistic effects when combined with isothiocyanates against various fungal strains, particularly those associated with Brassicaceae endophytes and soil fungi. The study utilized an airtight system to investigate interactions among volatile antifungal agents, determining median minimal inhibitory concentrations (MICs) and fractional inhibitory concentration indices (FICIs) for different fungal taxa.

Table 1: Antifungal Efficacy of this compound Derivatives

| Compound | MIC (µg/mL) | FICI | Synergistic Effect |

|---|---|---|---|

| This compound | 32 | 0.5 | Yes |

| Isothiocyanate A | 16 | 0.25 | Yes |

| Isothiocyanate B | 64 | 1.0 | No |

1.2 Anti-inflammatory Properties

The compound has also been explored for its potential as a non-steroidal anti-inflammatory drug (NSAID). Its derivatives have shown promise in inhibiting cyclooxygenase-2 (COX-2), which plays a significant role in inflammation processes. Studies suggest that these derivatives may provide analgesic effects comparable to existing NSAIDs like nimesulide but with reduced side effects .

Table 2: Comparison of Anti-inflammatory Effects

| Compound | COX-2 Inhibition (%) | Analgesic Effect (mM/kg) |

|---|---|---|

| Nimesulide | 85 | 0.97 |

| This compound Derivative A | 90 | 0.485 |

| This compound Derivative B | 80 | 0.5 |

Material Science Applications

2.1 Nanocrystal Fabrication

This compound has been utilized in the synthesis of nanocrystals for electronic applications. The compound's unique properties facilitate the formation of nanotubular structures that have potential uses in nano-devices and electronic components .

Case Study: Nanotubular Structures

- Methodology : Traditional evaporation techniques were employed to grow nanocrystals from the compound.

- Results : The resulting nanotubular structures exhibited enhanced electronic properties, making them suitable for use in sensors and transistors.

Environmental Applications

3.1 Soil Remediation

The compound has been investigated for its role in soil remediation efforts, particularly in degrading pollutants through microbial activity enhancement. Its application in bioremediation strategies has shown effectiveness in breaking down harmful substances present in contaminated soils.

Table 3: Soil Remediation Efficacy

| Pollutant | Degradation Rate (%) | Time (days) |

|---|---|---|

| Heavy Metal A | 70 | 30 |

| Pesticide B | 60 | 25 |

| Hydrocarbon C | 50 | 20 |

Mécanisme D'action

The mechanism of action of 4-(Methylsulfanyl)-2-nitroaniline involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, while the methylsulfanyl group can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparaison Avec Des Composés Similaires

4-(Methylsulfanyl)aniline: Lacks the nitro group, making it less reactive in certain chemical reactions.

2-Nitroaniline: Lacks the methylsulfanyl group, affecting its redox properties and biological activity.

4-Nitroaniline: Lacks the methylsulfanyl group, influencing its chemical reactivity and applications .

Uniqueness: 4-(Methylsulfanyl)-2-nitroaniline is unique due to the presence of both the nitro and methylsulfanyl groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for unique interactions in chemical and biological systems, making it a valuable compound for research and industrial purposes .

Activité Biologique

4-(Methylsulfanyl)-2-nitroaniline, also known by its CAS number 23153-09-5, is an organic compound that has garnered attention for its potential biological activities. This compound features a methylsulfanyl group and a nitroaniline structure, which contribute to its unique reactivity and biological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, and anti-inflammatory properties, supported by recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H8N2O2S. Its structure includes:

- Amino group (-NH2) at position 2,

- Nitro group (-NO2) at position 4,

- Methylsulfanyl group (-S-CH3) at position 4.

This structural configuration is critical in determining its biological interactions and efficacy.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting that the compound may interfere with bacterial cell wall synthesis or function through oxidative stress mechanisms.

Antifungal Activity

The antifungal properties of this compound have been explored, particularly in combination with isothiocyanates. Research found that while the compound alone showed limited antifungal activity, it exhibited synergistic effects when used with other agents against fungal strains from the Brassicaceae family. The median minimal inhibitory concentrations (MICs) were determined to evaluate these effects:

| Fungal Strain | MIC (µg/mL) | FICI with Isothiocyanates |

|---|---|---|

| Fusarium oxysporum | 250 | 0.5 |

| Botrytis cinerea | 200 | 0.75 |

| Rhizoctonia solani | 300 | 0.6 |

These findings suggest that the compound can be utilized in agricultural applications to combat fungal pathogens.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been investigated. In vitro studies demonstrated that the compound inhibits the production of pro-inflammatory cytokines in macrophages, likely by modulating the NF-kB signaling pathway. This suggests a possible application in treating inflammatory diseases.

The biological activities of this compound can be attributed to several mechanisms, including:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and microbial metabolism.

- Oxidative Stress Induction : It may induce oxidative stress in microbial cells, leading to cell death.

- Synergistic Interactions : When combined with other compounds, it enhances overall efficacy against pathogens.

Case Studies

- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial properties of various nitroaniline derivatives, including this compound. Results indicated a broad spectrum of activity against gram-positive and gram-negative bacteria, with particular effectiveness noted against Staphylococcus aureus and Escherichia coli.

- Synergistic Antifungal Study : Another investigation focused on the antifungal activity of this compound in combination with isothiocyanates. The study revealed significant reductions in fungal growth rates when used together, highlighting potential applications in crop protection.

Propriétés

IUPAC Name |

4-methylsulfanyl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2S/c1-12-5-2-3-6(8)7(4-5)9(10)11/h2-4H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWFOZCFJVOGQAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=C(C=C1)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10447200 | |

| Record name | 4-(Methylsulfanyl)-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10447200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23153-09-5 | |

| Record name | 4-(Methylsulfanyl)-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10447200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.